molecular formula C18H19N3O3 B2519581 GSK620 CAS No. 2088410-46-0

GSK620

カタログ番号: B2519581
CAS番号: 2088410-46-0
分子量: 325.368
InChIキー: QZZCUOVXHPAQRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Oncology

GSK620 has been evaluated for its potential in treating various cancers due to its ability to modulate gene expression involved in tumor growth and survival.

  • Case Study - Cancer Cell Models :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines by selectively disrupting BD2-mediated transcriptional programs. This selectivity allows for targeted therapeutic strategies without broadly affecting normal cellular functions .

Immunoinflammatory Diseases

This compound's anti-inflammatory properties make it a candidate for treating diseases characterized by excessive inflammatory responses, such as psoriasis and nonalcoholic fatty liver disease (NAFLD).

  • Case Study - Psoriasis Model :
    • In a mouse model of imiquimod-induced psoriasis, this compound significantly reduced clinical scores related to erythema and plaque formation compared to apremilast, a standard treatment. The compound decreased the expression of proinflammatory cytokines such as IL-17A and IL-22, highlighting its potential as a superior therapeutic option .
  • Case Study - Nonalcoholic Fatty Liver Disease :
    • This compound was shown to reduce steatosis and lobular inflammation in preclinical models of NAFLD. The compound also demonstrated efficacy in lowering hepatic fibrosis markers, suggesting its utility in liver-related inflammatory conditions .

General Anti-inflammatory Effects

This compound has been studied for its effects on systemic inflammation:

  • In Vitro Studies :
    • In human whole blood assays stimulated with lipopolysaccharides (LPS), this compound reduced the levels of monocyte chemotactic protein 1 (MCP-1), indicating its potential to mitigate inflammatory responses at the cellular level .

Comparative Efficacy Table

Application AreaModel/Study TypeResults Summary
OncologyCancer Cell LinesInhibition of growth via BD2 modulation
Immunoinflammatory DiseasesPsoriasis Mouse ModelSuperior reduction in clinical scores compared to apremilast
NAFLD Mouse ModelReduced liver inflammation and fibrosis markers
General Anti-inflammatoryHuman Whole Blood AssaysDecreased MCP-1 levels in response to LPS stimulation

生物活性

GSK620 is a selective inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and cancers. Below, we explore the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound selectively inhibits the BD2 domain of BET proteins, which play a crucial role in regulating gene expression associated with inflammation and cancer. By binding to BD2, this compound disrupts the interaction between BET proteins and acetylated lysines on histones, leading to a reduction in the transcription of pro-inflammatory cytokines and oncogenes.

Inflammatory Diseases

This compound has demonstrated significant efficacy in several preclinical models of inflammatory diseases:

  • Psoriasis Model : In a mouse model of imiquimod-induced psoriasis, this compound was found to be superior to apremilast (a PDE4 inhibitor) in reducing clinical scores related to erythema and plaque formation. It also significantly decreased the expression of pro-inflammatory genes such as IL-17A, IL-17F, and IL-22 in treated mice .
  • Nonalcoholic Steatohepatitis (NASH) : this compound exhibited comparable activity to telmisartan in reducing hepatic fibrosis in a mouse model of NASH. Treated mice showed reduced steatosis and lobular inflammation along with decreased expression of profibrotic genes .
  • Arthritis Model : In rat models of inflammatory arthritis, this compound effectively reduced disease-relevant pro-inflammatory gene expression and alleviated symptoms associated with the condition .

Comparative Efficacy Table

Disease ModelComparatorOutcomeKey Findings
PsoriasisApremilastSuperior efficacyReduced clinical score; decreased IL-17A, IL-22 levels
Nonalcoholic SteatohepatitisTelmisartanComparable efficacyReduced hepatic fibrosis; decreased profibrotic gene expression
Inflammatory ArthritisN/ASignificant reductionDecreased pro-inflammatory gene expression

Study on Cancer Cell Lines

In vitro studies have shown that this compound inhibits the expression of oncogenes such as MYC and CCND1 in cancer cell lines. The compound displayed consistent inhibitory effects at concentrations of 0.1 µM and 1 µM, indicating its potential utility in treating cancers characterized by aberrant BET protein activity .

Resistance Mechanisms

Research indicates that certain mutations in estrogen receptors can confer resistance to standard treatments. However, this compound's mechanism appears less affected by these mutations, suggesting it could be an effective option for patients with resistant cancer phenotypes .

特性

IUPAC Name

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZCUOVXHPAQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。